Larotrectinib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

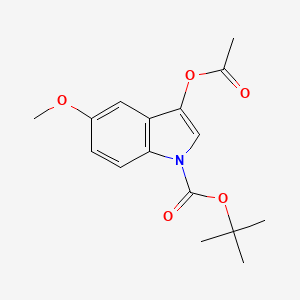

Larotrectinib hydrochloride, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is a highly selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are proteins involved in the growth and survival of cancer cells. This compound was developed by Array BioPharma and licensed to Loxo Oncology in 2013 . It was the first drug to be specifically developed and approved to treat any cancer containing certain mutations, rather than targeting cancers of specific tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of larotrectinib hydrochloride involves multiple steps. One method includes conducting an unblocking reaction of this compound in a chlorinated hydrocarbon in the presence of a base to obtain larotrectinib. This is followed by treating larotrectinib with sulfuric acid in methyl ethyl ketone and water to obtain larotrectinib sulfate .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity. The process involves careful monitoring of impurities and degradative processes to maintain appropriate safety and quality standards .

Análisis De Reacciones Químicas

Types of Reactions: Larotrectinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophilic or electrophilic reagents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction reactions can yield various intermediates that are further processed to obtain the final product .

Aplicaciones Científicas De Investigación

Larotrectinib hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study kinase inhibitors and their interactions with target proteins.

Biology: Helps in understanding the role of tropomyosin receptor kinases in cellular processes.

Medicine: Primarily used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusion.

Industry: Employed in the development of targeted cancer therapies and personalized medicine approaches.

Mecanismo De Acción

Larotrectinib hydrochloride works by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are activated by neurotrophins and play a crucial role in tumor cell growth and survival. By binding to these kinases, this compound prevents their interaction with neurotrophins, leading to the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk .

Comparación Con Compuestos Similares

Entrectinib: Another Trk inhibitor used for the treatment of NTRK fusion-positive solid tumors.

Crizotinib: A kinase inhibitor that targets ALK, ROS1, and MET, used in the treatment of non-small cell lung cancer.

Ceritinib: An ALK inhibitor used for the treatment of ALK-positive metastatic non-small cell lung cancer.

Uniqueness: Larotrectinib hydrochloride is unique in its high selectivity for TrkA, TrkB, and TrkC, making it highly effective in treating cancers with NTRK gene fusions. Its tissue-agnostic approval sets it apart from other kinase inhibitors that are typically developed for specific cancer types .

Propiedades

Número CAS |

1919868-83-9 |

|---|---|

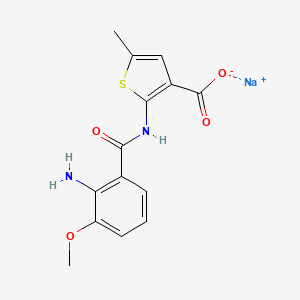

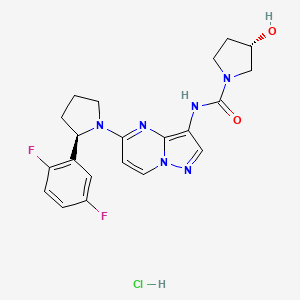

Fórmula molecular |

C21H23ClF2N6O2 |

Peso molecular |

464.9 g/mol |

Nombre IUPAC |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22F2N6O2.ClH/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);1H/t14-,18+;/m0./s1 |

Clave InChI |

UIHKJNYGFOAQDS-QLOBERJESA-N |

SMILES isomérico |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.Cl |

SMILES canónico |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

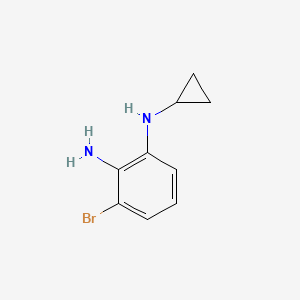

![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)